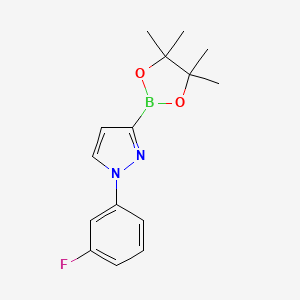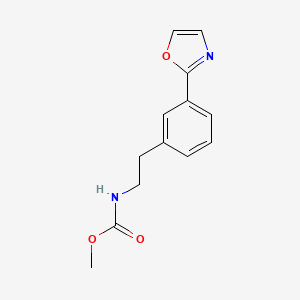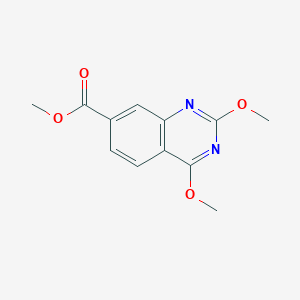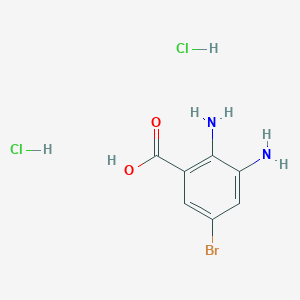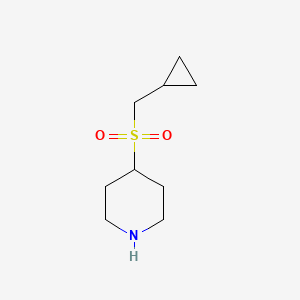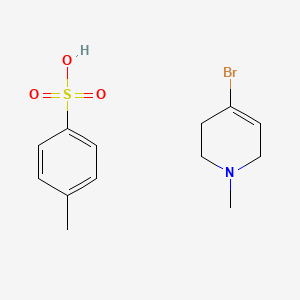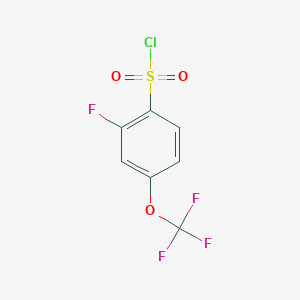
Chlorure de 2-fluoro-4-(trifluorométhoxy)benzènesulfonyle
Vue d'ensemble
Description
2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H3ClF4O3S and its molecular weight is 278.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de thiophènes arylés
Ce composé est utilisé dans la synthèse de thiophènes β-arylés par arylation désulfitante catalysée au palladium. Les thiophènes arylés sont importants dans le développement des semi-conducteurs organiques, qui ont des applications dans les cellules solaires et les transistors .
Création de pyrroles diarylés
De même, il sert de précurseur pour la synthèse de pyrroles 2,5-diarylés par catalyse au palladium. Ces pyrroles sont importants dans les produits pharmaceutiques et les produits agrochimiques en raison de leur activité biologique .
Développement de composés aromatiques fluorés
La présence de groupes fluor et trifluorométhoxy en fait un réactif idéal pour introduire ces motifs dans les composés aromatiques, ce qui peut améliorer l'activité biologique et la stabilité des produits pharmaceutiques .
Chimie des matériaux
En science des matériaux, ce composé peut être utilisé pour modifier les propriétés de surface des matériaux, en leur conférant des caractéristiques uniques telles que l'hydrophobicité ou une durabilité accrue .
Recherche sur les pesticides
Le groupe chlorure de sulfonyle présent dans ce composé est réactif envers une variété de nucléophiles, ce qui en fait un élément de construction précieux dans la synthèse de nouveaux pesticides .
Recherche avancée sur les polymères
Il peut être utilisé dans la modification des polymères, ce qui pourrait conduire au développement de nouveaux matériaux ayant des propriétés thermiques ou mécaniques spécifiques .
Agents d'imagerie
En raison de sa structure chimique unique, il peut être utilisé dans la conception d'agents d'imagerie pour le diagnostic médical, en particulier dans le développement d'agents de contraste IRM au fluor-19 .
Conception de catalyseurs
Ce composé pourrait être impliqué dans la conception de nouveaux catalyseurs, en particulier dans les réactions où un groupe sulfonyle peut agir comme groupe partant, facilitant ainsi diverses transformations organiques .
Chaque application mentionnée tire parti de la structure chimique unique du chlorure de 2-fluoro-4-(trifluorométhoxy)benzènesulfonyle, qui contient à la fois des groupes électroattracteurs et électrodonneurs, ce qui en fait un réactif polyvalent en synthèse organique et en science des matériaux. Le numéro CAS du composé est 954388-19-3 et sa masse moléculaire est de 278,61 . Sa structure et sa réactivité en font un outil précieux dans l'avancement de la recherche scientifique dans de multiples disciplines.
Mécanisme D'action
Target of Action
Similar compounds, such as 4-(trifluoromethyl)benzenesulfonyl chloride, have been used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its targets through a process known as desulfitative arylation .
Result of Action
It’s known that similar compounds can cause severe skin burns and eye damage, and may cause respiratory irritation .
Action Environment
It’s known that similar compounds should be kept under inert gas .
Analyse Biochimique
Biochemical Properties
2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride plays a significant role in biochemical reactions, primarily as a sulfonylating agent. It interacts with various enzymes and proteins, facilitating the introduction of the sulfonyl group into organic molecules. This compound is known to react with nucleophilic amino acid residues in proteins, such as lysine and serine, forming stable sulfonamide bonds. These interactions are crucial in modifying the activity and function of enzymes, making 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride a valuable tool in enzyme inhibition studies .
Cellular Effects
The effects of 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride on cellular processes are profound. It has been observed to influence cell signaling pathways by modifying key signaling proteins through sulfonylation. This modification can alter the phosphorylation status of proteins, thereby impacting signal transduction pathways. Additionally, 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride can affect gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride exerts its effects through covalent modification of biomolecules. It binds to the active sites of enzymes, inhibiting their activity by forming stable sulfonamide bonds with nucleophilic residues. This inhibition can be reversible or irreversible, depending on the specific enzyme and the conditions of the reaction. The compound also influences gene expression by modifying transcription factors, which can lead to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride can vary over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Studies have shown that its sulfonylating activity can persist for several hours in vitro, but prolonged exposure may lead to degradation and reduced efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative effects with repeated exposure .
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride in animal models are dose-dependent. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, toxic effects such as cellular damage and organ dysfunction have been reported. These adverse effects are likely due to the extensive modification of essential proteins and enzymes, leading to disrupted cellular processes .
Metabolic Pathways
2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride is involved in various metabolic pathways, primarily through its role as a sulfonylating agent. It interacts with enzymes involved in detoxification processes, such as glutathione S-transferases, which facilitate the conjugation of the sulfonyl group to glutathione. This conjugation is crucial for the detoxification and elimination of the compound from the body. Additionally, the compound can influence metabolic flux by modifying key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and localization within cells. The compound tends to accumulate in cellular compartments where its target proteins and enzymes are localized, ensuring efficient modification of these biomolecules .
Subcellular Localization
The subcellular localization of 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride is influenced by its chemical properties and interactions with cellular components. It is often found in the cytoplasm and nucleus, where it can modify cytoplasmic and nuclear proteins. The compound may also be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals or post-translational modifications. These localizations are critical for its activity and function within the cell .
Propriétés
IUPAC Name |
2-fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-2-1-4(3-5(6)9)15-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDDGYKIHHWEBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


